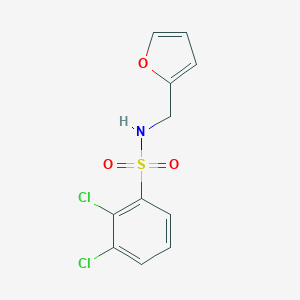![molecular formula C17H17Cl2N3O B275534 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as Fexofenadine, is an antihistamine drug used to treat allergies. It was first synthesized in the early 1990s and was approved for medical use in 1996. Fexofenadine is a second-generation antihistamine, which means that it does not cause drowsiness like first-generation antihistamines.
Mécanisme D'action
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine works by blocking the histamine H1 receptor, which is responsible for the symptoms of allergies. Histamine is a chemical that is released by the body in response to allergens, such as pollen, dust, or animal dander. Histamine causes the symptoms of allergies, such as sneezing, itching, and runny nose. By blocking the histamine H1 receptor, N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine prevents the release of histamine and reduces the symptoms of allergies.
Biochemical and physiological effects:
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to have a high affinity for the histamine H1 receptor. It has also been shown to be selective for the H1 receptor, which means that it does not bind to other receptors in the body. N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-3 hours. It has a half-life of approximately 14 hours and is eliminated from the body primarily through the feces.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments. It is a highly selective H1 receptor antagonist, which makes it a useful tool for studying the role of histamine in various physiological processes. It is also well-tolerated and has a low incidence of side effects, which makes it a safe drug to use in lab experiments. However, N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has some limitations as well. It has a relatively short half-life, which means that it may need to be administered frequently in some experiments. It also has a low solubility in water, which may limit its use in some experimental systems.
Orientations Futures
There are several future directions for the study of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. One area of research is the potential use of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine in the treatment of other conditions, such as asthma and COPD. Another area of research is the development of new H1 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. Additionally, the role of histamine in various physiological processes, such as inflammation and immune response, is an area of ongoing research that may benefit from the use of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine as a tool.
Méthodes De Synthèse
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is synthesized by a three-step process. The first step involves the reaction of 2,5-dichlorobenzyl chloride with 5-(2-furyl)-1,3,4-oxadiazole-2-thiol to produce 5-(2,5-dichlorophenyl)-2-[(furan-2-yl)methylsulfanyl]-1,3,4-oxadiazole. The second step involves the reaction of the intermediate product with 1-(4-aminobutyl)-1H-imidazole to produce N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. The final step involves the purification of the product by recrystallization.
Applications De Recherche Scientifique
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its anti-allergic properties. It has been shown to be effective in treating allergic rhinitis, urticaria, and other allergic conditions. N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine works by blocking the histamine H1 receptor, which is responsible for the symptoms of allergies. It has also been studied for its potential use in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
Formule moléculaire |
C17H17Cl2N3O |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C17H17Cl2N3O/c18-13-2-4-16(19)15(10-13)17-5-3-14(23-17)11-20-6-1-8-22-9-7-21-12-22/h2-5,7,9-10,12,20H,1,6,8,11H2 |
Clé InChI |
SQLGHUMRXAXZHO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCCN3C=CN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)



![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275480.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)
